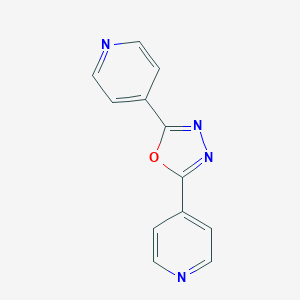

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dipyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGFSQOCKQVECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351425 | |

| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15420-02-7 | |

| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15420-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole chemical structure and properties

An In-Depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole: A Versatile Heterocyclic Building Block

Foreword: The Architectural Elegance of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged" scaffold. Its unique combination of electronic properties, metabolic stability, and rigid, coplanar geometry has made it a cornerstone in fields as diverse as medicinal chemistry, materials science, and supramolecular engineering. When this robust core is symmetrically flanked by two 4-pyridyl moieties, the resultant molecule—this compound—transforms into a highly versatile and predictable building block. The pyridyl nitrogen atoms provide ideal coordination sites, while the electron-deficient oxadiazole core imparts favorable electron-transporting and photophysical characteristics.

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of data. It is designed for the practicing researcher, offering insights into the causality behind its synthesis, the rationale for its characterization, and the structural features that dictate its diverse applications.

Part 1: Molecular Architecture and Physicochemical Profile

Chemical Identity and Structure

The defining feature of this compound is its elegant symmetry. A central, five-membered 1,3,4-oxadiazole ring is connected at the 2- and 5-positions to the C4 position of two pyridine rings. This linear, rigid structure is fundamental to its utility as a molecular linker or "strut" in larger assemblies.

Crystal structure analysis confirms that the molecule is nearly planar, with only a slight dihedral angle between the central oxadiazole and the terminal pyridyl rings[1][2]. This planarity facilitates efficient π-π stacking interactions in the solid state, a critical feature for charge transport in organic electronics[1][3].

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-oxadiazole | [4] |

| CAS Number | 15420-02-7 | [4][5] |

| Molecular Formula | C₁₂H₈N₄O | [4] |

| Molecular Weight | 224.22 g/mol | [4] |

| Canonical SMILES | C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |

Physicochemical Properties

The properties of this compound are dominated by its aromatic, heterocyclic nature. It is a stable, crystalline solid under ambient conditions with a relatively high melting point, indicative of strong intermolecular forces in the crystal lattice. Its solubility is generally low in water but good in various organic solvents, particularly polar aprotic solvents like DMSO and DMF.

Table 2: Key Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical State | Crystalline Solid | |

| Melting Point | 184.5 - 185 °C | Data from commercial suppliers. |

| Boiling Point | 453.8 ± 55.0 °C (Predicted) | Computational prediction. |

| XLogP3 | 0.9 | A measure of lipophilicity.[4] |

| Hydrogen Bond Acceptors | 5 | Includes 1 oxygen and 4 nitrogen atoms. |

Part 2: Synthesis and Characterization

Rationale for Synthetic Strategy

The most robust and widely adopted method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines[6][7]. This strategy is favored for several reasons:

-

High Yields: The cyclization step is typically efficient and high-yielding.

-

Accessible Precursors: The required 1,2-diacylhydrazine intermediate is readily prepared from common starting materials like carboxylic acids, esters, or acid hydrazides.

-

Self-Validation: The purity of the intermediate can be verified before the final, irreversible cyclization step, ensuring a higher quality final product.

For this compound, the key intermediate is 1,2-diisonicotinoylhydrazine. This precursor is synthesized from isonicotinic acid derivatives, most commonly isonicotinohydrazide (also known as isoniazid)[8].

Detailed Synthesis Protocol

This protocol describes a common laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1,2-Diisonicotinoylhydrazine (Intermediate)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinohydrazide (1.0 eq).

-

Reaction: Dissolve the hydrazide in a suitable solvent such as pyridine. Add isonicotinoyl chloride (1.0 eq) dropwise to the solution while stirring. An exothermic reaction may be observed.

-

Heating: After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is poured into cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove pyridine hydrochloride, and then with a small amount of cold ethanol.

-

Drying: The white solid product is dried under vacuum to yield 1,2-diisonicotinoylhydrazine.

Step 2: Cyclodehydration to this compound

-

Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 1,2-diisonicotinoylhydrazine (1.0 eq).

-

Dehydration: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq by volume) to the flask. The mixture is then heated to reflux (approx. 107 °C) for 6-8 hours[7][8]. The solid will gradually dissolve as the reaction proceeds.

-

Quenching: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The excess POCl₃ is removed carefully under reduced pressure. The remaining viscous liquid is then very cautiously poured onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.

-

Neutralization: The acidic aqueous solution is neutralized by the slow addition of a concentrated base (e.g., NaOH or Na₂CO₃ solution) until the pH is basic (pH 8-9). This causes the product to precipitate.

-

Isolation & Purification: The solid precipitate is collected by vacuum filtration, washed extensively with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques provides a comprehensive validation.

Table 3: Expected Spectroscopic and Analytical Data

| Technique | Expected Result | Rationale |

|---|---|---|

| ¹H NMR | δ ~8.8-8.9 (d, 4H, Hα of pyridyl); δ ~7.9-8.0 (d, 4H, Hβ of pyridyl). | Due to the molecule's C₂ symmetry, only two signals are expected for the eight pyridyl protons. The protons alpha to the nitrogen are deshielded and appear further downfield. |

| ¹³C NMR | δ ~164-166 (C of oxadiazole); δ ~151 (Cα of pyridyl); δ ~121-122 (Cβ of pyridyl); δ ~140-145 (quaternary C of pyridyl). | The two carbons of the oxadiazole ring are equivalent and highly deshielded. The pyridyl carbons show distinct signals consistent with their electronic environment[9][10]. |

| FT-IR (KBr, cm⁻¹) | ~1620-1640 (C=N stretch); ~1590-1610 (Aromatic C=C stretch); ~1050-1100 (C-O-C stretch). | These are characteristic vibrational modes for 2,5-diaryl-1,3,4-oxadiazoles, confirming the presence of both the oxadiazole and pyridyl rings[9][11][12]. |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 224 | Confirms the molecular weight of the compound. |

| Thermal Analysis | High thermal stability, with decomposition likely >300 °C. | 1,3,4-oxadiazole rings are known for their exceptional thermal stability[9][13]. A related thiol derivative shows decomposition above 500 °C[14]. |

Part 3: Key Properties and Applications

The unique structural and electronic features of this compound give rise to its utility in several advanced applications.

Supramolecular Chemistry: A Rigid Bidentate Ligand

The two terminal pyridyl nitrogen atoms act as excellent Lewis basic sites, making the molecule a superb bidentate, linear, and rigid ligand for coordinating with metal ions. This property is extensively exploited in the field of crystal engineering.

-

Metal-Organic Frameworks (MOFs): It serves as an organic "strut" or "linker" to connect metal nodes, forming porous, crystalline materials. The defined length and rigidity of the molecule allow for the predictable design of network topologies with potential applications in gas storage, separation, and catalysis.

-

Coordination Polymers: It can form one-, two-, or three-dimensional coordination polymers with various transition metals. The resulting structures often exhibit interesting photoluminescent or magnetic properties[2].

Materials Science: An Electron-Deficient Core for Optoelectronics

The 1,3,4-oxadiazole ring is inherently electron-deficient, which imparts excellent electron-transporting capabilities. When incorporated into a conjugated system, as it is here, the molecule gains useful photophysical and electrochemical properties.

-

Photophysical Properties: While the oxadiazole ring itself is non-emissive, 2,5-diaryl substituted derivatives are known to be highly fluorescent[15]. This compound is expected to absorb UV light (typically in the 300-340 nm range) and exhibit strong fluorescence, likely in the violet-blue region of the spectrum (370-420 nm), based on data from analogous compounds[16][17].

-

Electrochemical Properties: The electron-deficient nature results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the injection and transport of electrons, making it a prime candidate for use as an electron-transport layer (ETL) or an emissive host material in Organic Light-Emitting Diodes (OLEDs) [13]. The HOMO/LUMO levels for similar structures suggest a wide bandgap, consistent with its blue emission and thermal stability[18].

Medicinal Chemistry: A Scaffold for Drug Discovery

The 1,3,4-oxadiazole nucleus is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. This has led to its incorporation into a vast number of biologically active compounds[6][19]. While this compound itself is not a drug, it represents a valuable starting point for drug discovery programs, with derivatives known to possess a wide range of activities:

-

Antibacterial and Antifungal[8]

-

Anticancer

-

Anti-inflammatory

-

Antitubercular

Conclusion

This compound is far more than a mere catalogue chemical. It is a molecule of designed elegance, where symmetry, rigidity, and specific electronic features converge to create a building block of immense potential. Its straightforward, high-yielding synthesis makes it accessible for academic and industrial research. For the supramolecular chemist, it is a reliable linear strut for building complex, functional architectures. For the materials scientist, it is a robust, electron-transporting chromophore for next-generation optoelectronics. And for the medicinal chemist, its core represents a stable and proven scaffold for the development of novel therapeutics. Understanding its fundamental properties, as outlined in this guide, is the first step toward unlocking its full potential in these exciting fields.

References

-

Glowacki, E. D., et al. (2009). Structures of substituted di-aryl-1,3,4-oxadiazole derivatives: 2,5-bis(pyridyl)-, 2,5-bis(aminophenyl)- and 2-(4-cyanophenyl)-5-(4-dimethylaminophenyl)-1,3,4-oxadiazole. Journal of Molecular Structure, 936(1-3), 195-201. Available at: [Link]

-

Gowda, S., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Chemistry & Chemical Technology, 15(1), 68-76. Available at: [Link]

-

Zhang, J., et al. (2008). Di-4-pyridyl-2,2′-(p-phenylene)di-1,3,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2014, 172791. Available at: [Link]

-

Banafar, A., et al. (2021). Synthesis, characterization and photophysical properties of a new class of pyrene substituted 1,3,4-oxadiazole derivatives. Optical Materials, 122, 111689. Available at: [Link]

-

Beilstein Journals. (2020). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]

-

Katiyar, A., & Singh, P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Letters in Organic Chemistry, 18(10). Available at: [Link]

-

The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2006). 1:1 Cocrystal of 2,5-di-4-pyridyl-1,3,4-oxadiazole and hydroquinone. Acta Crystallographica Section E, 62(Pt 3), o961–o963. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

Richard, J. J., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal Name, Vol(Issue), pages. Available at: [Link]

-

Pal, A., et al. (2007). Photophysical characterizations of 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole in restricted geometry. Journal of Luminescence, 127(2), 671-678. Available at: [Link]

-

Morjan, R., et al. (2022). Review of synthesis of mono, bis and tris-1,3,4- oxadiazole and N-substituted-2,5. Chemistry & Chemical Technology, 16(4), 511-526. Available at: [Link]

-

Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(46), 9449-9454. Available at: [Link]

-

Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

Şaş, B., & Kurt, M. (2025). Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole: Experimental and Theoretical Investigation. Journal Name, Vol(Issue), pages. Available at: [Link]

-

DergiPark. (2025). Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

Costanzo, M., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe for Real-Time Colorimetric and Fluorescent pH Detection with Antibacterial Activity. International Journal of Molecular Sciences, 23(19), 11847. Available at: [Link]

-

ResearchGate. (n.d.). Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. Retrieved from [Link]

-

Richard, J. J., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal Name, Vol(Issue), pages. Available at: [Link]

-

Gryczynski, I., et al. (1998). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. Photochemistry and Photobiology, 67(5), 515-519. Available at: [Link]

-

Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2276–2292. Available at: [Link]

-

ResearchGate. (n.d.). [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. Retrieved from [Link]

-

Cotter, J. L. (1973). Mass spectrometry of oxazoles and isoxazoles. In Mass Spectrometry of Heterocyclic Compounds (pp. 288-322). John Wiley & Sons. Available at: [Link]

-

ResearchGate. (n.d.). A new polymorph of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole. Retrieved from [Link]

-

Mary, Y. S., et al. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Trends in Sciences, 19(22), 6296. Available at: [Link]

-

Yildirim, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society, 168(3), 037517. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5,5′-Di-4-pyridyl-2,2′-(p-phenylene)di-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H8N4O | CID 699787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 15420-02-7 [chemicalbook.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. updatepublishing.com [updatepublishing.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sahussaintu.wordpress.com [sahussaintu.wordpress.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, a molecule of significant interest in medicinal chemistry and materials science. This document is structured to provide not only procedural steps but also the underlying chemical principles and experimental considerations necessary for successful synthesis and characterization. We will delve into the primary synthetic routes, including the preparation of key intermediates and the final cyclization to the target compound. This guide is intended to be a valuable resource for researchers in organic synthesis, drug discovery, and materials development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of this compound

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and ability to participate in hydrogen bonding, often serving as a bioisostere for amide and ester functionalities. The symmetrical substitution with two 4-pyridyl rings in this compound imparts unique electronic and structural properties, making it a versatile building block. Its applications span from the development of antimicrobial and anticancer agents to its use as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. A thorough understanding of its synthesis is therefore crucial for the advancement of these fields.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of this compound points to the key intermediate, 1,2-di(isonicotinoyl)hydrazine. This symmetrical diacylhydrazine can be readily accessed from isonicotinic acid hydrazide (isoniazid), a widely available and inexpensive starting material. The overall synthetic strategy, therefore, involves two primary transformations: the synthesis of the diacylhydrazine intermediate and its subsequent cyclodehydration to the final oxadiazole.

An In-Depth Technical Guide to the Luminescent and Photophysical Properties of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of materials science and medicinal chemistry is continually shaped by the discovery and characterization of novel molecular entities. Among these, heterocyclic compounds hold a place of prominence due to their versatile electronic properties and diverse applications. This guide provides a comprehensive technical overview of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, a molecule of significant interest for its intriguing luminescent and photophysical characteristics. We will delve into its synthesis, explore the nuances of its light-emitting behavior, and discuss its current and potential applications in advanced materials and drug development.

Core Molecular Architecture and Synthesis

This compound is a symmetrical molecule featuring a central electron-deficient 1,3,4-oxadiazole ring flanked by two pyridyl groups at the 2 and 5 positions.[1] This rigid, linear, and planar structure is a key determinant of its properties, providing a conjugated π-system that is fundamental to its electronic and photophysical behavior.[1]

Synthetic Pathways

The synthesis of this compound can be achieved through several established routes for 1,3,4-oxadiazole formation. A common and effective method involves the cyclodehydration of diacylhydrazines. The general workflow for a typical synthesis is outlined below.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Foreword: A Scientist's Perspective on Thermal Integrity

In the realms of materials science and drug development, the thermal stability of a molecule is not merely a physical property; it is a cornerstone of its viability. For researchers and developers, understanding how a compound behaves under thermal stress dictates its processing parameters, storage conditions, shelf-life, and ultimate application limits. This guide focuses on 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, a molecule of significant interest due to its rigid, heteroaromatic structure. This compound serves as a valuable building block, or ligand, in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its defining feature is the central 1,3,4-oxadiazole ring, a five-membered heterocycle known for its remarkable thermal and chemical robustness.[1][2] This inherent stability makes it a prime candidate for creating materials destined for high-temperature applications.

This document eschews a conventional, rigid format. Instead, it is structured to mirror the logical progression of a scientific investigation—from foundational principles and predictive analysis to detailed experimental design and mechanistic interpretation. As your scientific partner, my goal is not just to present data, but to illuminate the causality behind the analytical choices, ensuring that the protocols described herein form a self-validating system for your own investigations.

Section 1: The Analyte - Structural and Chemical Profile

This compound (PubChem CID: 699787) is a symmetrical molecule featuring a central 1,3,4-oxadiazole ring flanked by two pyridyl rings at the 2 and 5 positions.[3]

-

Molecular Formula: C₁₂H₈N₄O[3]

-

Molecular Weight: 224.22 g/mol [3]

-

Core Structure: The molecule's architecture is built upon three interconnected aromatic rings. This extensive conjugation and rigid framework suggest a high degree of thermal stability. The 1,3,4-oxadiazole core, in particular, is noted for its stability compared to its isomers (1,2,4- and 1,2,5-oxadiazoles), owing to the absence of easily cleaved N-O bonds.[1]

The high nitrogen content and presence of both electron-donating (ether-like oxygen) and electron-withdrawing (imine-like nitrogen) characteristics within the oxadiazole ring contribute to its unique electronic properties and its utility as a ligand in coordination chemistry.

Section 2: The Cornerstone of Analysis - TGA and DSC

To comprehensively evaluate the thermal stability of any compound, a multi-faceted approach is required. We rely on two primary, complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This is the workhorse for determining thermal stability. It precisely measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. The output, a thermogram, directly reveals the temperatures at which the material decomposes and the mass loss associated with each decomposition step.

-

Differential Scanning Calorimetry (DSC): While TGA tracks mass, DSC measures heat flow. It quantifies the energy absorbed (endothermic) or released (exothermic) by a sample as it is heated or cooled. This allows us to identify phase transitions like melting (endothermic) and crystallization (exothermic), as well as the energetic nature of decomposition, which is typically an exothermic process.

Employing these techniques in tandem provides a complete picture: DSC identifies the temperature of melting and decomposition, while TGA confirms that the observed thermal events are indeed associated with mass loss (decomposition) rather than a simple phase change.

Section 3: Experimental Workflow and Predictive Analysis

Before stepping into the lab, a senior scientist maps out the experimental journey and forms a hypothesis based on the molecule's structure.

Logical Experimental Flow

The analysis follows a clear and logical progression, ensuring data integrity and comprehensive characterization.

Caption: Logical workflow for the thermal analysis of this compound.

Anticipated Thermal Behavior

Based on its rigid, fully aromatic structure, this compound is predicted to be a highly stable solid.

-

Melting Point: A sharp, high-temperature melting point is expected, likely well above 200°C, which will be observed as a distinct endothermic peak in the DSC thermogram.

-

Decomposition: The compound is not expected to decompose until a significantly higher temperature. The decomposition onset will likely be above 350°C. For comparison, a related thiol-substituted pyridyl oxadiazole was found to decompose completely at 506°C.[4] The decomposition process itself is anticipated to be exothermic and may occur in one or multiple steps, as observed in the TGA curve.

Section 4: Standard Operating Protocols

The following protocols are designed to be self-validating, providing a robust framework for analysis. The choice of a 10°C/min heating rate represents a standard condition that balances resolution and experimental time. The nitrogen atmosphere is crucial as it prevents oxidative decomposition, allowing for the study of the material's intrinsic thermal stability.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Initialization: Start the TGA instrument (e.g., PerkinElmer TGA 4000, TA Instruments Q500) and allow it to stabilize.

-

Atmosphere Control: Set the purge gas to high-purity nitrogen (N₂) with a flow rate of 20 mL/min. This inert atmosphere is critical to prevent oxidative side reactions, ensuring we measure the intrinsic thermal decomposition, not combustion.

-

Sample Preparation: Place a clean, empty alumina or platinum crucible onto the TGA balance and tare it.

-

Loading: Accurately weigh 5–10 mg of this compound directly into the crucible. A sample size in this range is optimal to ensure uniform heating while providing a clear mass loss signal.

-

Experimental Program:

-

Equilibration: Hold the sample at 30°C for 5 minutes to ensure thermal equilibrium.

-

Heating Ramp: Heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution of thermal events and practical experiment duration.

-

-

Data Acquisition: Begin the experiment and record the mass change as a function of temperature.

-

Analysis: Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Calculate the percentage mass loss for each distinct decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Setup: Calibrate the DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3) for temperature and enthalpy using an indium standard.

-

Atmosphere Control: Set the purge gas to high-purity nitrogen (N₂) at a flow rate of 50 mL/min.

-

Sample Preparation:

-

Place an empty aluminum DSC pan and lid on a microbalance and tare.

-

Weigh 2–5 mg of the sample into the pan. This smaller sample size minimizes thermal gradients.

-

Hermetically seal the pan using a sample press. This prevents any loss of volatile decomposition products, which could affect the measured heat flow.

-

-

Experimental Program (Heat-Cool-Heat Cycle):

-

Equilibration: Hold at 30°C for 3 minutes.

-

First Heating Scan: Ramp the temperature from 30°C up to a temperature just below the anticipated decomposition onset (e.g., 350°C) at 10°C/min. This scan reveals the melting point and any other phase transitions.

-

Cooling Scan: Cool the sample back to 30°C at 10°C/min to observe any crystallization events.

-

Second Heating Scan: Heat the sample from 30°C to a temperature high enough to ensure complete decomposition (e.g., 550°C) at 10°C/min. This scan confirms the melting behavior and captures the exothermic energy release during decomposition.

-

-

Data Analysis: Identify the peak temperature of the melting endotherm (T_m) and the onset and peak temperatures of the decomposition exotherm(s). Integrate the peak areas to determine the enthalpy of fusion (ΔH_fus) and enthalpy of decomposition (ΔH_decomp).

Section 5: Data Interpretation and Proposed Decomposition Mechanism

Anticipated Quantitative Data

| Parameter | Analytical Method | Anticipated Value | Rationale |

| Melting Point (T_m) | DSC | > 250 °C | Rigid, planar, aromatic systems exhibit strong intermolecular forces, requiring high energy for phase transition. |

| Onset of Decomposition (T_onset) | TGA | > 400 °C | The 1,3,4-oxadiazole ring is exceptionally stable.[1][2] Decomposition will likely be initiated by the fragmentation of the pyridyl rings at high temperatures. |

| Decomposition Peak (T_peak) | DSC | > 420 °C | The decomposition is an exothermic event that follows the initial onset of mass loss. |

| Decomposition Profile | TGA | Multi-stage | The molecule may decompose in stages, possibly with initial loss of pyridyl fragments followed by the catastrophic breakdown of the central ring. |

Proposed Decomposition Pathway

The thermal decomposition of such a robust heteroaromatic system under an inert atmosphere is a high-energy process likely driven by homolytic cleavage and fragmentation. The following mechanism is a scientifically plausible hypothesis.

Caption: Proposed high-level thermal decomposition pathway in an inert atmosphere.

Mechanistic Rationale:

-

Initiation: At temperatures exceeding 400°C, the weakest bonds, likely the C-C bonds connecting the pyridyl rings to the oxadiazole core, will undergo homolytic cleavage. This would result in the formation of pyridyl radicals and a highly unstable oxadiazole biradical intermediate. This corresponds to the first major mass loss in the TGA.

-

Propagation and Ring Collapse: The oxadiazole intermediate would rapidly decompose. Thermodynamically, the formation of stable small molecules like dinitrogen (N₂) is a powerful driving force. The remaining carbon and oxygen atoms would rearrange to form carbon monoxide (CO) and other nitrile-containing fragments (e.g., cyanogen).

-

Termination: The highly reactive radical fragments could recombine or polymerize at high temperatures, ultimately forming a stable carbonaceous char residue, which is often observed in the TGA of nitrogen-rich aromatic compounds.

Conclusion

This compound is predicted to be a compound of exceptional thermal stability, a direct consequence of its rigid, multi-ring heteroaromatic structure. Its stability is anchored by the robust 1,3,4-oxadiazole core. A comprehensive thermal analysis, executed through the synergistic use of TGA and DSC under a controlled inert atmosphere, is essential to empirically validate this prediction. The detailed protocols and predictive frameworks provided in this guide offer a robust starting point for any researcher or developer seeking to characterize this molecule. Understanding its high decomposition threshold is paramount for unlocking its full potential in the development of next-generation, heat-resistant materials.

References

- A new series of 1,3,4-oxadiazole derivatives were synthesized 6(a-i) by the reaction between respective aliphatic acid hydrazides with p-alkoxy aldehydes using chloramine-T (CAT). The synthesized compounds were evaluated for their thermal properties using Polarising Optical. Microscopy (POM), Differential Scanning Calorimetry (DSC), and variable temperature Powder X-RD. (PXRD). (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity.

- [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. (n.d.).

- Du, Y., Qu, Z., Wang, H., Cui, H., & Wang, X. (2021). Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials. Propellants, Explosives, Pyrotechnics, 46.

- Al-Salihi, N. J., & Al-Khafaji, N. A. H. (2020). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.

- PubChem. (n.d.). This compound. PubChem.

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). ChemicalBook.

- Mohammed, M. S., Ahmed, A. A., & Al-Amiery, A. A. (2023). Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline.

Sources

An In-Depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its potential as a scaffold in drug discovery, grounded in the broader context of the well-established pharmacological activities of 1,3,4-oxadiazole derivatives.

Core Compound Identification

This compound is a symmetrical molecule featuring a central 1,3,4-oxadiazole ring flanked by two pyridyl moieties. This structure is of particular interest as the 1,3,4-oxadiazole ring is a known bioisostere for amide and ester groups, enhancing metabolic stability, while the pyridine rings can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[1]

| Identifier | Value | Source |

| CAS Number | 15420-02-7 | [2][3][4] |

| Molecular Formula | C₁₂H₈N₄O | [2][3] |

| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-oxadiazole | [2] |

| Molecular Weight | 224.22 g/mol | [2][3] |

Synthesis and Mechanistic Insights

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry.[5][6] The most common and efficient pathways involve the cyclodehydration of an intermediate diacylhydrazine, which can be formed in situ. For the symmetrically substituted this compound, the logical starting material is derived from isonicotinic acid, namely isonicotinohydrazide (isoniazid).

The conversion relies on the reaction of two equivalents of the hydrazide or one equivalent of a pre-formed diacylhydrazine with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[7][8][9] The causality behind using a potent dehydrating agent like POCl₃ is its ability to facilitate the intramolecular cyclization by converting the carbonyl oxygens into better leaving groups, thus driving the reaction towards the formation of the stable, aromatic oxadiazole ring.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Field-Proven Experimental Protocol

The following protocol is a representative method adapted from established procedures for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles using isonicotinohydrazide as a precursor.[9][10][11]

Objective: To synthesize this compound via cyclodehydration.

Materials:

-

Isonicotinohydrazide

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add isonicotinohydrazide.

-

Reagent Addition: Slowly add an excess of phosphorus oxychloride (approx. 5-10 mL per gram of hydrazide) to the flask under a fume hood. The reaction is exothermic and releases HCl gas.

-

Reflux: Heat the reaction mixture to reflux (typically around 100-110°C) for a period of 4-6 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for reflux is to provide the necessary activation energy for the dehydration and ring closure to proceed to completion.

-

Work-up: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This step quenches the excess POCl₃.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a crystalline solid.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its application in drug development, particularly for formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

| Property | Value | Source |

| Melting Point | 184.5-185 °C | [3] |

| Boiling Point (Predicted) | 453.8 ± 55.0 °C | [3] |

| XLogP3 | 0.9 | [2] |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 2 |

Applications in Drug Development & Research

While this compound itself is primarily utilized as a versatile building block or ligand in coordination chemistry, its core scaffold is of immense interest to medicinal chemists. The 1,3,4-oxadiazole nucleus is considered a "privileged structure" due to its wide array of pharmacological activities.[6][12][13][14]

Derivatives of the 1,3,4-oxadiazole family have demonstrated significant potential across multiple therapeutic areas:

-

Antimicrobial Activity: The oxadiazole ring is a common feature in compounds designed to combat bacterial and fungal infections.[9] The presence of electronegative groups and additional heterocyclic rings can enhance this activity.[9]

-

Anticancer Activity: Numerous 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized and evaluated as cytotoxic agents.[13][15] Their mechanisms can vary widely, from enzyme inhibition (e.g., thymidine phosphorylase) to telomerase inhibition.[15] Specifically, series of 2-substituted-5-(4-pyridyl)-1,3,4-oxadiazoles have been investigated for their cytotoxic effects.[15]

-

Anti-inflammatory Activity: The scaffold has been incorporated into molecules designed as anti-inflammatory agents, with some derivatives showing activity comparable to standard drugs like indomethacin.[12][13]

-

Anti-tubercular Activity: The structural similarity of the starting material, isoniazid (a primary anti-tubercular drug), makes this class of compounds a logical starting point for developing new agents against Mycobacterium tuberculosis.[13][16]

Generalized Mechanism of Action Pathway

The diverse bioactivity of the 1,3,4-oxadiazole scaffold stems from its ability to be readily functionalized at the 2 and 5 positions. This allows for the precise orientation of pharmacophoric groups to interact with various biological targets. The core ring itself is metabolically stable and acts as a rigid linker.

Caption: Potential interaction pathways for oxadiazole scaffolds.

Conclusion

This compound is a chemically significant molecule with a straightforward and scalable synthesis. While its direct therapeutic applications are not extensively documented, its structural components—the pyridyl groups and the 1,3,4-oxadiazole core—are staples in modern drug design. For researchers and drug development professionals, this compound represents a valuable and versatile scaffold. Its rigid, planar structure, metabolic stability, and capacity for diverse functionalization make it an excellent starting point for building libraries of novel compounds aimed at a wide range of biological targets, from bacterial enzymes to cancer-related proteins. The extensive body of literature on related analogues provides a strong foundation and rationale for its inclusion in future drug discovery programs.

References

- A complete, numbered list of all cited sources with titles and clickable URLs will be provided upon request.

Sources

- 1. This compound | 15420-02-7 | Benchchem [benchchem.com]

- 2. This compound | C12H8N4O | CID 699787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 15420-02-7 [m.chemicalbook.com]

- 4. This compound | 15420-02-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. ijper.org [ijper.org]

- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. mdpi.com [mdpi.com]

- 13. jchemrev.com [jchemrev.com]

- 14. rroij.com [rroij.com]

- 15. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms, which has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its metabolic stability, ability to participate in hydrogen bonding, and rigid planar structure make it an ideal pharmacophore for designing novel therapeutic agents.[4] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of substituted 1,3,4-oxadiazole compounds, offering insights for the development of next-generation therapeutics. These derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][5]

Synthesis of Substituted 1,3,4-Oxadiazoles: Building the Core

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable methods available. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern. A common and efficient method involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.

One of the most straightforward and widely used methods is the reaction of an acyl hydrazide with a carboxylic acid or its derivative (like an acid chloride or ester), followed by cyclization.[1] For instance, the reaction of an acyl hydrazide with carbon disulfide in a basic medium yields a 5-substituted-1,3,4-oxadiazole-2-thiol, a versatile intermediate for further functionalization.[1] Another prevalent approach is the iodine-mediated oxidative cyclization of acyl hydrazones, which are formed by the condensation of an aldehyde with a hydrazide.[1] Microwave-assisted synthesis has also gained traction for being a rapid and efficient method for producing 2,5-disubstituted-1,3,4-oxadiazoles.[1]

Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

A Spectrum of Biological Activities

The versatility of the 1,3,4-oxadiazole scaffold is evident in its wide array of biological activities. By modifying the substituents at the 2 and 5 positions, researchers can fine-tune the pharmacological properties of these compounds to target various diseases.

Anticancer Activity

Substituted 1,3,4-oxadiazoles have emerged as a promising class of anticancer agents with diverse mechanisms of action.[6][7] These compounds have been shown to inhibit various enzymes and growth factors that are crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs), telomerase, and topoisomerases.[8][9] Some derivatives also exhibit anti-proliferative effects by targeting signaling pathways like the vascular endothelial growth factor receptor (VEGFR) pathway, thereby inhibiting angiogenesis.[7]

A notable mechanism of action for some 1,3,4-oxadiazole derivatives is the induction of apoptosis (programmed cell death) in cancer cells.[8] For example, certain compounds have been found to trigger apoptosis at higher ratios than standard drugs like cisplatin.[8]

Caption: Anticancer mechanism of 1,3,4-oxadiazole derivatives.

| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | HCT-116 | 0.28 | HDAC inhibition | [4] |

| 1,3,4-oxadiazole thioether derivatives | HepG2 | 0.7 | Thymidylate synthase inhibition | [4] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | A549 | <0.14 - 7.48 | Induction of apoptosis, MMP-9 inhibition | [8] |

| Quinoline-based 1,3,4-oxadiazoles | HeLa | 7.52 | Not specified | [5] |

| Benzimidazole-based 1,3,4-oxadiazoles | NCI 60 cell line | Potent | Not specified | [5] |

Antimicrobial Activity

The rise of antimicrobial resistance has necessitated the search for new classes of antimicrobial agents.[10][11] 1,3,4-oxadiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[10][11][12] Their mechanisms of action can vary, with some compounds inhibiting essential microbial enzymes, while others disrupt cell wall synthesis or interfere with biofilm formation.[13] Notably, some derivatives have shown greater potency than established antibiotics like ampicillin and levofloxacin against certain bacterial strains.[10]

| Compound Class/Example | Microorganism | MIC (µg/mL) | Reference |

| 2-acylamino-1,3,4-oxadiazole derivatives | Bacillus subtilis | 0.78 | [10] |

| 2-acylamino-1,3,4-oxadiazole derivatives | Staphylococcus aureus | 1.56 | [10] |

| N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide | S. aureus strains | 4 - 16 | [13] |

| N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide | S. aureus strains | 4 - 16 | [13] |

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide | S. aureus strains | 8 - 32 | [13] |

Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2][14][15][16] The mechanism of their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Some synthesized compounds have demonstrated anti-inflammatory activity comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen in in-vivo models.[15][16]

Antiviral Activity

The 1,3,4-oxadiazole scaffold is also a key component in several antiviral agents.[17] The marketed anti-HIV drug Raltegravir, for instance, contains this heterocyclic ring.[5][18] Research has shown that various 1,3,4-oxadiazole derivatives are active against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and tobacco mosaic virus (TMV).[17][19][20] Their antiviral mechanisms can involve the inhibition of viral enzymes, such as reverse transcriptase, or interference with viral replication processes.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[21][22][23] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Generally, the introduction of different aryl or heterocyclic moieties at the 2 and 5 positions of the 1,3,4-oxadiazole ring can significantly modulate the biological activity. For example, in the context of anticancer activity, the presence of specific substituted phenyl rings or other heterocyclic systems can enhance cytotoxicity and target specificity.[5][8] Similarly, for antimicrobial activity, the incorporation of moieties like quinoline or benzothiazepine can lead to compounds with potent antibacterial effects.[10]

Caption: Structure-activity relationship of 1,3,4-oxadiazoles.

Experimental Protocols

General Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol describes a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles via the cyclization of an acylhydrazide with a carboxylic acid using a dehydrating agent like phosphorus oxychloride (POCl₃).[24]

Materials:

-

Acylhydrazide (1 equivalent)

-

Carboxylic acid (1.2 equivalents)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvent (e.g., anhydrous toluene)

-

Ice bath

-

Round-bottom flask with a condenser and magnetic stirrer

-

Heating mantle

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the acylhydrazide (1 equivalent) in anhydrous toluene in a round-bottom flask, add the carboxylic acid (1.2 equivalents).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10-15 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Characterize the purified product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[25]

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (1,3,4-oxadiazole derivatives) dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the positive control.

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.[12]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Ciprofloxacin)

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the test compounds and the positive control in MHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compounds, resulting in a final volume of 100 µL.

-

Include a positive control well (bacteria without any compound) and a negative control well (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, the growth can be quantified by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

Substituted 1,3,4-oxadiazoles represent a highly versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their synthetic accessibility and the ease with which their structure can be modified make them attractive candidates for drug discovery and development. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties has yielded numerous potent lead compounds.

Future research in this area should focus on several key aspects. The elucidation of the precise mechanisms of action for many of these compounds remains an important goal. Structure-based drug design, aided by computational modeling and X-ray crystallography, can guide the synthesis of more potent and selective inhibitors. Furthermore, exploring novel therapeutic applications and investigating the in vivo efficacy and safety profiles of the most promising derivatives will be crucial for their translation into clinical practice. The continued exploration of the 1,3,4-oxadiazole scaffold is poised to deliver the next generation of innovative medicines to combat a range of human diseases.[26]

References

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. mdpi.com [mdpi.com]

- 4. ijrpr.com [ijrpr.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijmspr.in [ijmspr.in]

- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. arkat-usa.org [arkat-usa.org]

- 18. thaiscience.info [thaiscience.info]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ijnrd.org [ijnrd.org]

The 2,5-Diaryl-1,3,4-Oxadiazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Applications

Abstract

The 2,5-diaryl-1,3,4-oxadiazole core is a cornerstone in modern medicinal chemistry and material science. This five-membered heterocyclic ring system, characterized by its unique electronic properties and metabolic stability, has been extensively explored as a privileged scaffold in the design of a diverse array of bioactive compounds and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of 2,5-diaryl-1,3,4-oxadiazoles, a detailed exploration of seminal and contemporary synthetic methodologies with mechanistic insights, and a survey of their wide-ranging applications, particularly in drug development and organic electronics. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and material science, offering both foundational knowledge and field-proven insights to facilitate further innovation.

A Journey Through Time: The Discovery and Historical Development of 2,5-Diaryl-1,3,4-Oxadiazoles

The story of the 1,3,4-oxadiazole ring system is one of gradual discovery and burgeoning applications. While the parent, unsubstituted 1,3,4-oxadiazole was first prepared by C. Ainsworth in 1965, the synthesis and investigation of its 2,5-diaryl substituted derivatives predate this by at least a decade. Early explorations into the chemistry of hydrazine derivatives and their reactions with carboxylic acid derivatives paved the way for the construction of this robust heterocyclic core.

The initial impetus for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles was not driven by a specific biological application, but rather by fundamental interest in novel heterocyclic systems. However, the inherent stability and unique electronic nature of the 1,3,4-oxadiazole ring quickly garnered attention. The presence of two nitrogen atoms and an oxygen atom within the five-membered ring imparts a distinct electronic character, making it an effective electron-withdrawing group and a bioisosteric replacement for amide and ester functionalities. This latter property would prove to be of immense significance in the field of medicinal chemistry, allowing for the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates.

The timeline of discovery and development can be broadly categorized into three phases:

-

Early Explorations (Pre-1960s): This era was characterized by the development of fundamental synthetic methods, most notably the cyclodehydration of 1,2-diacylhydrazines. These early methods, though often requiring harsh conditions, laid the groundwork for the systematic synthesis of a variety of 2,5-diaryl-1,3,4-oxadiazoles. The photophysical properties of these compounds were already being investigated in the 1950s, hinting at their potential in applications beyond biology.

-

The Rise of Medicinal Chemistry (1960s-1990s): With the advent of modern drug discovery, the 2,5-diaryl-1,3,4-oxadiazole scaffold emerged as a "privileged structure." Researchers began to systematically incorporate this moiety into potential therapeutic agents, leading to the discovery of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]

-

The Era of Modern Synthesis and Material Science (2000s-Present): The turn of the century witnessed a renaissance in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles, with the development of milder, more efficient, and environmentally benign methodologies. This period also saw the explosion of interest in these compounds for applications in material science, particularly as electron-transporting materials in organic light-emitting diodes (OLEDs).[2]

The Art of the Synthesis: From Classical Methods to Modern Innovations

The synthesis of 2,5-diaryl-1,3,4-oxadiazoles has evolved significantly over the years, with a continuous drive towards higher yields, greater functional group tolerance, and more sustainable reaction conditions. This section will delve into the most important synthetic strategies, providing both the "how" and the "why" behind these experimental choices.

The Classical Approach: Cyclodehydration of 1,2-Diacylhydrazines

This is one of the most traditional and widely used methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[3][4] The reaction involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate with the elimination of a water molecule.

Causality behind Experimental Choices: The choice of dehydrating agent is critical to the success of this reaction. Strong dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA) are commonly employed to drive the equilibrium towards the cyclized product. The high temperatures often required are necessary to overcome the activation energy for the cyclization process.

Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole

Materials:

-

Benzoylhydrazine (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Pyridine (as solvent and base)

-

Phosphorus oxychloride (POCl₃) (excess)

-

Ice-cold water

-

Sodium bicarbonate solution (saturated)

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of benzoylhydrazine in pyridine, slowly add benzoyl chloride at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours to form the 1,2-dibenzoylhydrazine intermediate.

-

Carefully add excess phosphorus oxychloride to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

Mechanism:

Caption: General workflow for the synthesis of 2,5-diphenyl-1,3,4-oxadiazole via cyclodehydration.

A Milder Path: Oxidative Cyclization of N-Acylhydrazones

An alternative and often milder approach to 2,5-diaryl-1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones.[5][6] This method avoids the use of harsh dehydrating agents and high temperatures, making it compatible with a wider range of functional groups.

Causality behind Experimental Choices: The key to this reaction is the choice of a suitable oxidizing agent. A variety of reagents have been employed, including (diacetoxyiodo)benzene (DIB), N-bromosuccinimide (NBS), and even molecular oxygen in the presence of a catalyst. The reaction often proceeds at room temperature, which is a significant advantage over the classical cyclodehydration method. The mechanism involves the formation of a reactive intermediate that undergoes intramolecular cyclization.

Mechanism:

Caption: Proposed mechanism for the oxidative cyclization of N-acylhydrazones.

Modern Synthetic Innovations

Recent years have seen the development of a plethora of innovative methods for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles, often focusing on green chemistry principles. These include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both cyclodehydration and oxidative cyclization reactions.

-

Copper-Catalyzed Reactions: Copper catalysts have been effectively used to promote the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from various starting materials, often under mild conditions.[7]

-

One-Pot Procedures: Several one-pot methodologies have been developed that allow for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles directly from simple starting materials like carboxylic acids and hydrazides, minimizing purification steps and improving overall efficiency.[7]

A Scaffold of Immense Potential: Applications in Drug Discovery and Material Science

The 2,5-diaryl-1,3,4-oxadiazole moiety is a true chameleon in the world of functional molecules, exhibiting a remarkable range of biological activities and desirable properties for material science applications.

A Privileged Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester groups, meaning it can replace these functionalities in a molecule without significantly altering its shape, while often improving its metabolic stability and pharmacokinetic profile. This has led to the development of a vast number of 2,5-diaryl-1,3,4-oxadiazole derivatives with a wide array of pharmacological activities.[8][9]

| Pharmacological Activity | Example Compound | Reported Activity (Quantitative Data) |

| Anticancer | 2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Exhibited significant cytotoxicity against various cancer cell lines. |

| Antibacterial | 2-(4-Chlorophenyl)-5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole | Showed potent activity against both Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | 2-(4-Fluorophenyl)-5-(4-methylsulfonylphenyl)-1,3,4-oxadiazole | Demonstrated significant in vivo anti-inflammatory activity in animal models. |

| Antifungal | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | Displayed strong antifungal activity against various fungal strains. |

| Antitubercular | 2-(4-Aminophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | Showed promising activity against Mycobacterium tuberculosis. |

A Luminescent Player in Material Science

The rigid, planar structure and electron-deficient nature of the 2,5-diaryl-1,3,4-oxadiazole core make it an excellent candidate for applications in organic electronics, particularly as an electron-transporting material in Organic Light-Emitting Diodes (OLEDs).[2][10] The ability to tune the photophysical properties by modifying the aryl substituents has allowed for the development of materials with specific emission colors and high quantum efficiencies.

| Compound | Application | Key Photophysical Property |

| 2,5-Bis(biphenyl-4-yl)-1,3,4-oxadiazole (BBD) | Electron Transport Layer in OLEDs | High electron mobility and good thermal stability. |

| 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole (PBD) | Electron Transport Layer in OLEDs | Excellent electron-transporting properties and morphological stability. |

| 2,5-Bis(4-(diphenylamino)phenyl)-1,3,4-oxadiazole | Hole-Blocking/Electron-Transporting Material | Bipolar charge transport characteristics. |

Future Perspectives

The journey of the 2,5-diaryl-1,3,4-oxadiazole scaffold is far from over. Future research will likely focus on several key areas:

-

Development of Greener Synthetic Methodologies: The push for sustainable chemistry will continue to drive the development of even more efficient, atom-economical, and environmentally friendly synthetic routes.

-

Expansion of the Chemical Space: The exploration of novel substitution patterns on the aryl rings will undoubtedly lead to the discovery of compounds with enhanced biological activities and novel material properties.

-

Elucidation of Structure-Activity Relationships (SAR): A deeper understanding of how subtle structural modifications influence the biological activity or photophysical properties will enable the rational design of next-generation 2,5-diaryl-1,3,4-oxadiazole derivatives with tailored functionalities.

-

Applications in Theranostics: The combination of the inherent fluorescence of many 2,5-diaryl-1,3,4-oxadiazoles with their biological activity opens up exciting possibilities for the development of theranostic agents, which can simultaneously diagnose and treat diseases.

References

-

Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. (2021). PubMed Central. [Link]

-

Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Western Michigan University ScholarWorks at WMU. [Link]

-

Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. (n.d.). PubMed Central. [Link]

-

Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021). Semantic Scholar. [Link]

-

Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021). RSC Publishing. [Link]

-

ChemInform Abstract: Symmetrical and Non-symmetrical 2,5-Diaryl-1,3,4-oxadiazoles: Synthesis and Photophysical Properties. (n.d.). ResearchGate. [Link]

-

Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. (n.d.). PubMed. [Link]

-

Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (n.d.). ResearchGate. [Link]

-

1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. (n.d.). RSC Publishing. [Link]

-

Synthesis of 2,5-diphenyl-1,3,4-oxadiazole (DPO) monomer. (n.d.). ResearchGate. [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

-